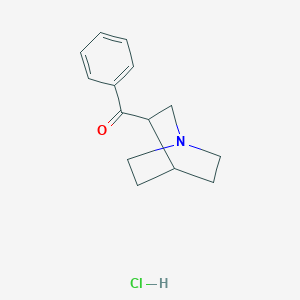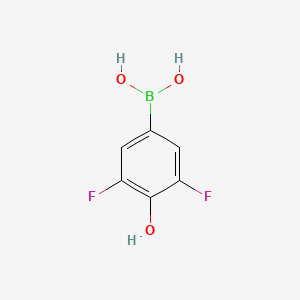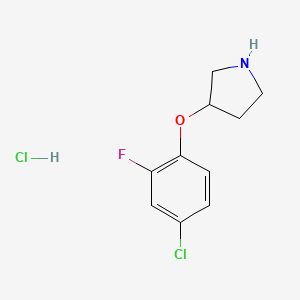
3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClFNO. It has a molecular weight of 252.12 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is 1S/C10H11ClFNO.ClH/c11-7-1-2-10 (9 (12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride include a molecular weight of 252.11 and a molecular formula of C10H11ClFNO .Aplicaciones Científicas De Investigación
Molecular Docking and Structure-Activity Relationship
The compound has been used in molecular docking studies to understand the orientations and active conformations of inhibitors, especially in the context of c-Met kinase. Docking analyses, combined with quantitative structure–activity relationship (QSAR) methods, have been employed to predict biological activities and understand molecular features contributing to inhibitory activity. The research highlights the use of Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors for predicting the activities of inhibitors (Caballero et al., 2011).
Characterization and Reactivity Studies
3-(4-Chloro-2-fluorophenoxy)pyrrolidine Hydrochloride derivatives have been synthesized and characterized for their molecular structures and reactivity. Studies have used techniques like single crystal X-ray diffraction, FT-IR, and NMR spectroscopy for characterization. These studies also delve into the molecule's stability, reactivity, and potential applications in non-linear optics and as anti-cancerous drug leads through docking studies (Murthy et al., 2017).
Conformational Analysis and Biological Recognition
The compound's derivatives, such as fluoro-hydroxyprolines, have been synthesized and studied for their conformational analysis and how such modifications affect the molecular recognition by biological systems. Research in this area can have implications in medicinal and biological chemistry, especially in understanding protein degradation and drug discovery (Testa et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chloro-2-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOPGFZHNQOCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



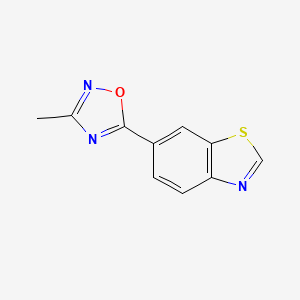
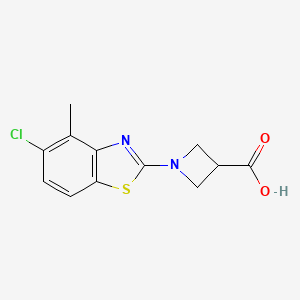
![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)
![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)
![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)
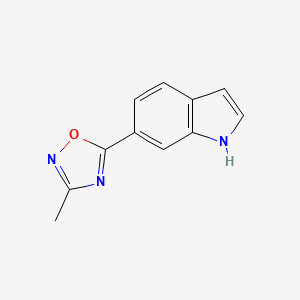
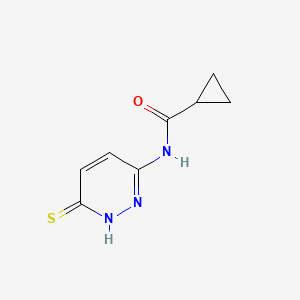
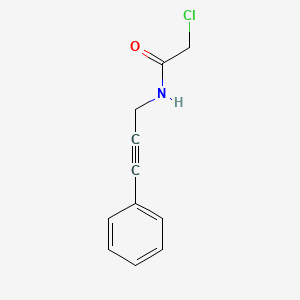
![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1425057.png)
![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)
